molecular formula C8H6ClN3O2 B2400354 5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine CAS No. 1540267-02-4

5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine

Cat. No. B2400354
CAS RN: 1540267-02-4
M. Wt: 211.61
InChI Key: ZUQKGYDXYHVMPJ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene and pyridine, it is likely to be aromatic and have a planar ring structure . It contains a nitro group (-NO2), a chloro group (-Cl), and a prop-2-yn-1-yl group attached to the pyridine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions, Sandmeyer reactions, or coupling reactions .


Molecular Structure Analysis

The compound likely has a planar structure due to the aromatic pyridine ring. The nitro, chloro, and prop-2-yn-1-yl groups are likely to be in various positions on the pyridine ring .


Chemical Reactions Analysis

The compound, due to the presence of the nitro group, might undergo reduction reactions to form amines. The chloro group might be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the structure and the functional groups present. For instance, the presence of a nitro group might make the compound more reactive. The compound is likely to be soluble in polar solvents due to the polar nitro group .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many drugs work by binding to specific receptors in the body, and the structure of the compound would determine which receptors it can bind to .

Future Directions

Future research could focus on synthesizing the compound and studying its properties. It could also involve finding applications for the compound, such as in the development of new drugs or materials .

properties

IUPAC Name

5-chloro-3-nitro-N-prop-2-ynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-2-3-10-8-7(12(13)14)4-6(9)5-11-8/h1,4-5H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQKGYDXYHVMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine

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